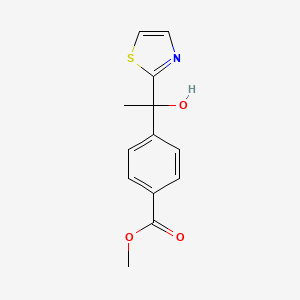
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate typically involves the reaction of 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid+methanolcatalystMethyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of 4-(1-oxo-1-(thiazol-2-yl)ethyl)benzoate.
Reduction: Formation of 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Used in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and an ester group on the benzoate moiety, along with the thiazole ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
methyl 4-[1-hydroxy-1-(1,3-thiazol-2-yl)ethyl]benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-13(16,12-14-7-8-18-12)10-5-3-9(4-6-10)11(15)17-2/h3-8,16H,1-2H3 |
InChI Key |
RRILPGRMZZCWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(C2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















